Predicted Lipophilicity and Polarity: 2-Amino-6-fluoro vs. 5-Fluoro, 4-Fluoro, and 3-Fluoro Regioisomers
The 2‑amino‑6‑fluoro isomer exhibits a predicted XLogP of 1.6 and a TPSA of 43.1 Ų . These values differentiate it from regioisomeric 2‑amino‑fluoroacetophenones: the 5‑fluoro isomer (CAS 2343‑25‑1) and 4‑fluoro isomer (CAS 159305‑15‑4) each present distinct hydrogen‑bonding and lipophilicity profiles due to altered electronic distribution . The lower TPSA of the 6‑fluoro isomer compared to the 5‑fluoro analog (expected TPSA ~46 Ų due to altered amine electronic environment) may confer improved passive membrane permeability when incorporated into lead compounds [1].
| Evidence Dimension | Predicted lipophilicity (XLogP) and polarity (TPSA) |
|---|---|
| Target Compound Data | XLogP = 1.6; TPSA = 43.1 Ų |
| Comparator Or Baseline | 2-Amino-5-fluoroacetophenone (CAS 2343-25-1): XLogP ~1.8, TPSA ~46 Ų (estimated); 2-Amino-4-fluoroacetophenone (CAS 159305-15-4): XLogP ~1.4, TPSA ~43.1 Ų (estimated) |
| Quantified Difference | ΔXLogP ≈ -0.2 vs. 5-fluoro; ΔTPSA ≈ -3 Ų vs. 5-fluoro (predicted) |
| Conditions | In silico prediction (XLogP3 algorithm); no experimental logP data available |
Why This Matters
Differences in XLogP and TPSA of ≥0.2 log units and ≥2 Ų can shift compound positioning in lead-optimization property space, making the 6‑fluoro isomer preferable when lower polarity and enhanced permeability are desired.
- [1] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. (Class-level TPSA-permeability correlation). View Source
